molecular formula C11H14N2 B038980 2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine CAS No. 113975-42-1

2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B038980
CAS No.: 113975-42-1
M. Wt: 174.24 g/mol
InChI Key: VJHOIYGZUNWFBF-UHFFFAOYSA-N
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Description

2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a pyrrolo[2,3-C]pyridine core with a tert-butyl group attached to the nitrogen atom

Preparation Methods

The synthesis of 2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine typically involves palladium-mediated coupling reactions. One common synthetic route includes the Sonogashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine, followed by cyclization and substitution reactions . The reaction conditions often involve the use of palladium catalysts, bases, and solvents such as dimethylformamide (DMF) or toluene. Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles under basic conditions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as DMF and toluene. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyrrolo[2,3-C]pyridine derivatives.

Scientific Research Applications

2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can enhance its stability and selectivity for certain biological targets.

Properties

IUPAC Name

2-tert-butyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-11(2,3)10-6-8-4-5-12-7-9(8)13-10/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHOIYGZUNWFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554998
Record name 2-tert-Butyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113975-42-1
Record name 2-tert-Butyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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